4'-Hydroxy Atomoxetine Glucuronide

描述

4’-Hydroxy Atomoxetine Glucuronide is a glucuronide conjugate of Atomoxetine, a selective norepinephrine reuptake inhibitor. This compound is a metabolite formed from Atomoxetine through the process of glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine . It is primarily used in the study of drug metabolism and pharmacokinetics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Atomoxetine Glucuronide involves the glucuronidation of 4-hydroxy Atomoxetine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer solution at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods: Industrial production of 4’-Hydroxy Atomoxetine Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions: 4’-Hydroxy Atomoxetine Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to 4-hydroxy Atomoxetine under acidic or basic conditions .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Conjugation: UDPGA and UGT in an aqueous buffer at pH 7.4 and 37°C

Major Products:

Hydrolysis: 4-hydroxy Atomoxetine.

Conjugation: 4’-Hydroxy Atomoxetine Glucuronide

科学研究应用

Pharmacokinetics and Metabolism

4'-Hydroxy Atomoxetine Glucuronide is formed through the glucuronidation of 4-hydroxyatomoxetine, which is an active metabolite of atomoxetine. The metabolism of atomoxetine predominantly occurs via the cytochrome P450 2D6 (CYP2D6) pathway, leading to variations in drug levels among individuals based on genetic polymorphisms.

Key Pharmacokinetic Characteristics:

- Bioavailability: The bioavailability of atomoxetine can vary significantly due to CYP2D6 polymorphisms, affecting the concentration of its metabolites, including this compound.

- Half-life: The half-life of atomoxetine varies from approximately 5.2 hours in extensive metabolizers to around 21.6 hours in poor metabolizers, influencing the duration of action and therapeutic effects .

Therapeutic Implications

The primary application of this compound lies in understanding the pharmacodynamics and therapeutic efficacy of atomoxetine in ADHD treatment. Its role as a metabolite can provide insights into the drug's efficacy and safety profiles.

Clinical Uses:

- ADHD Treatment: Atomoxetine is FDA-approved for treating ADHD in children over six years and adults. The efficacy of atomoxetine is attributed to its ability to increase norepinephrine levels in the brain, which is essential for attention and impulse control.

- Off-label Uses: There are indications for its use in conditions like treatment-resistant depression and neurogenic orthostatic hypotension .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in clinical settings:

- Study on Pharmacogenetics: A study involving patients with ADHD demonstrated that genetic variations affecting CYP2D6 activity could lead to different therapeutic outcomes with atomoxetine treatment. Patients identified as poor metabolizers showed higher plasma concentrations of both atomoxetine and its glucuronide metabolite, potentially leading to increased side effects or therapeutic benefits .

- Clinical Trials: Clinical trials have assessed the safety and efficacy of atomoxetine, with findings indicating that it has a favorable side effect profile compared to stimulant medications. The presence of this compound as a metabolite helps in understanding individual responses to treatment .

Data Table: Summary of Key Studies

作用机制

The mechanism of action of 4’-Hydroxy Atomoxetine Glucuronide is primarily related to its parent compound, Atomoxetine. Atomoxetine inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The glucuronide conjugate itself is inactive but serves as a marker for the metabolic fate of Atomoxetine .

相似化合物的比较

4-Hydroxy Atomoxetine: The immediate precursor in the metabolic pathway.

N-desmethyl Atomoxetine: Another metabolite of Atomoxetine.

Atomoxetine: The parent compound

Uniqueness: 4’-Hydroxy Atomoxetine Glucuronide is unique due to its role as a glucuronide conjugate, which makes it a valuable tool in studying phase II drug metabolism. Unlike its parent compound and other metabolites, it is specifically used to understand the glucuronidation process and the activity of UGT enzymes .

生物活性

4'-Hydroxy Atomoxetine Glucuronide (4'-OH ATX Glucuronide) is a significant metabolite of Atomoxetine, a medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This compound is formed through the glucuronidation process, which is critical for the metabolism and excretion of various drugs. Understanding the biological activity of 4'-OH ATX Glucuronide is essential for comprehending its role in the pharmacokinetics and pharmacodynamics of Atomoxetine.

Metabolism and Pharmacokinetics

Atomoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathway results in the formation of several metabolites, with 4'-OH ATX Glucuronide accounting for over 80% of the dose excreted in urine .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Excretion in urine | >80% of the dose |

| Excretion in feces | <17% of the dose |

| Unchanged Atomoxetine excretion | <3% |

| Half-life (extensive metabolizers) | 3 to 5.6 hours |

| Half-life (poor metabolizers) | Up to 22 hours |

This extensive biotransformation indicates a significant role for glucuronidation in drug clearance and suggests that variations in CYP2D6 activity can lead to substantial differences in drug exposure among individuals .

Biological Activity

4'-OH ATX Glucuronide exhibits various biological activities, primarily linked to its role as a metabolite of Atomoxetine. Its effects are largely mediated through interactions with neurotransmitter systems, particularly norepinephrine transporters.

The primary mechanism by which Atomoxetine and its metabolites exert their effects is through selective inhibition of norepinephrine reuptake. This leads to increased norepinephrine levels in the synaptic cleft, enhancing neurotransmission associated with attention and focus .

Clinical Implications

Research has demonstrated that genetic variations affecting CYP2D6 activity can significantly influence therapeutic outcomes. For instance, individuals classified as "poor metabolizers" may experience higher plasma concentrations of Atomoxetine and its metabolites, including 4'-OH ATX Glucuronide, potentially leading to increased efficacy or adverse effects .

Case Studies

Several clinical studies have explored the efficacy and safety profile of Atomoxetine in pediatric populations:

- Study on Efficacy : A meta-analysis involving children with ADHD showed that Atomoxetine led to significant reductions in ADHD symptoms compared to placebo, with effect sizes ranging from 0.6 to 0.8 across various measures .

- Response Variability : In a crossover study, children previously treated with stimulants were switched to Atomoxetine, revealing a response rate of 37% among those who did not respond to prior treatments, highlighting the importance of metabolic profiling in treatment decisions .

- Pharmacogenomic Insights : Research has suggested that genetic testing for CYP2D6 polymorphisms could optimize treatment strategies by identifying individuals at risk for suboptimal responses or adverse effects due to altered metabolism of Atomoxetine and its metabolites .

属性

CAS 编号 |

540729-08-6 |

|---|---|

分子式 |

C23H29NO8 |

分子量 |

447.5 g/mol |

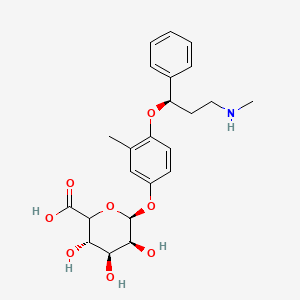

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1 |

InChI 键 |

DJWNPJFKTPNTAE-AJYYVVFWSA-N |

SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |

手性 SMILES |

CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 |

规范 SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |

外观 |

White to Off-White Solid |

熔点 |

156-163˚C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid; 4-Hydroxyatomoxetine-O-glucuronide; 4'-Hydroxy atomoxetine b-D-glucuronide; 3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl; 4’-Hydroxy Atomoxetine -D-Glucuronide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。